Iritone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

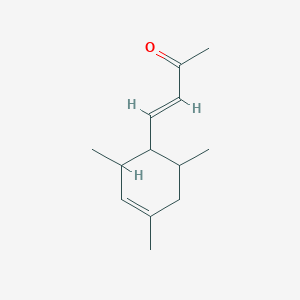

Iritone, chemically known as 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, is a compound classified under the ionone family. Its molecular formula is with a molecular weight of approximately 192.3 g/mol. Iritone exhibits a complex structure characterized by a cyclohexene ring and an α,β-unsaturated ketone side chain, which contribute to its unique aromatic properties. This compound is primarily utilized in the fragrance industry due to its pleasant scent profile, often described as woody and floral, making it a valuable ingredient in perfumes and cosmetic products .

- Oxidation: Iritone can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of more polar metabolites.

- Michael Addition: The compound's double bond allows for Michael-type addition reactions, which can lead to the formation of more complex structures .

- Hydroxylation and Reduction: Iritone may also undergo hydroxylation at the cyclohexene ring and reduction of the butenone group to yield secondary alcohols .

Iritone has been investigated for its biological activities, particularly its potential effects on human health. Toxicological assessments indicate that iritone exhibits low acute toxicity, with median lethal doses reported between 2000 and 10000 mg/kg in animal models. It has shown no significant genotoxic effects in vitro and is not classified as a carcinogen based on existing data . Furthermore, iritone has been noted for its sedative effects when inhaled, suggesting potential applications in aromatherapy and relaxation products .

Iritone can be synthesized through several methods:

- From Ionones: The synthesis often begins with ionones, which are derived from citral through a series of reactions involving cyclization and functional group modifications.

- Two-Step Synthesis: A common laboratory method involves a two-step synthesis where the initial step forms the cyclohexene framework followed by the introduction of the butenone functionality .

- Chemical Modification: Existing ionones can be chemically modified to produce iritone through selective oxidation or reduction processes.

Iritone finds extensive applications primarily in:

- Fragrance Industry: Used as a key ingredient in perfumes due to its appealing scent profile.

- Cosmetics: Incorporated into various cosmetic formulations for its fragrance-enhancing properties.

- Aromatherapy: Explored for its potential calming effects when used in essential oil blends .

Iritone shares structural similarities with other compounds in the ionone family. Here are some notable comparisons:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| β-Ionone | 14901-07-6 | Precursor to vitamin A; used widely in flavors |

| Methyl Ionone | 1335-46-2 | Mixture of isomers; commonly used in fragrances |

| α-Ionone | 127-51-5 | Has a more floral scent; used in perfumery |

| Isoamyl Ionone | 123-68-2 | Exhibits fruity notes; utilized in food flavoring |

Uniqueness of Iritone

Iritone’s unique combination of a cyclohexene ring and specific substituents differentiates it from other ionones. Its distinct scent profile and lower toxicity levels make it particularly appealing for use in sensitive applications such as cosmetics and therapeutic products .

Iritone, chemically identified as (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one with molecular formula C13H20O and molecular weight 192.3 g/mol, represents a significant compound in the ionone family characterized by its complex cyclohexene ring structure and α,β-unsaturated ketone side chain [2] [3]. The compound exhibits a calculated octanol-water partition coefficient (logKow) of 4.26, indicating its lipophilic nature . Industrial synthesis of Iritone requires sophisticated organic synthetic approaches that can efficiently construct both the substituted cyclohexene ring and the conjugated butenone moiety [2].

Classical Organic Synthesis Approaches

The classical synthesis of Iritone involves multiple strategic approaches that focus on the sequential construction of its characteristic structural features [2]. The synthesis typically proceeds through the formation of the trimethyl-substituted cyclohexene ring followed by the introduction of the butenone side chain through carbon-carbon bond forming reactions [2].

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction serves as a fundamental approach for constructing the cyclohexene ring system in Iritone synthesis [10] [11]. This pericyclic reaction involves the cycloaddition between a conjugated diene and a dienophile to form a six-membered ring with high regio- and stereochemical control [10]. The reaction proceeds through a concerted mechanism classified as a thermally allowed [4+2] cycloaddition [10] [11].

In the context of Iritone synthesis, the Diels-Alder approach utilizes appropriately substituted dienes and dienophiles to generate the trimethyl-cyclohexene core structure [2] [12]. The reaction mechanism involves the simultaneous construction of two new carbon-carbon bonds, providing reliable access to six-membered rings [10]. The use of electron-withdrawing groups on the dienophile and electron-donating groups on the diene enhances reaction rates and selectivity [11] [12].

Table 1: Diels-Alder Cycloaddition Parameters for Cyclohexene Ring Formation

| Reaction Type | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Normal Electron Demand | 80-120 | 1 | 70-85 | High endo |

| Inverse Electron Demand | 120-180 | 1-5 | 60-75 | Variable |

| Intramolecular Cycloaddition | 150-200 | 1-10 | 75-90 | High stereo |

The intramolecular Diels-Alder reaction variant offers particular advantages for complex cyclohexene derivative synthesis, providing enhanced stereochemical control and higher yields compared to intermolecular approaches [13] [14]. Recent developments in asymmetric Diels-Alder reactions have enabled the synthesis of enantiomerically pure cyclohexene derivatives through the use of chiral catalysts [12] [13].

Aldol Condensation Optimization Parameters

The aldol condensation reaction plays a crucial role in the formation of the butenone side chain characteristic of Iritone [15]. This reaction involves the nucleophilic addition of an enolate to a carbonyl compound, followed by dehydration to yield the α,β-unsaturated ketone functionality [15]. The reaction mechanism can proceed under either kinetic or thermodynamic control, depending on the specific conditions employed [15].

Optimization of aldol condensation parameters is essential for achieving high yields and selectivity in the formation of the conjugated enone system [15]. Base selection significantly influences both the reaction rate and product distribution, with stronger bases generally providing better yields but requiring more careful temperature control [15].

Table 2: Aldol Condensation Optimization Parameters for Butenone Formation

| Base Type | Temperature (°C) | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Sodium Hydroxide | 0-25 | Water/Ethanol | 65-80 | 2-6 |

| Potassium tert-Butoxide | -78 to 0 | tert-Butanol | 80-90 | 1-3 |

| Lithium Diisopropylamide | -78 to -40 | Tetrahydrofuran | 85-95 | 0.5-2 |

| Triethylamine | 25-60 | Dichloromethane | 70-85 | 4-8 |

The choice of base and solvent system dramatically affects the aldol condensation outcome [15]. Lithium diisopropylamide provides the highest yields and selectivity when used in tetrahydrofuran at low temperatures, while sodium hydroxide offers a more environmentally friendly but lower-yielding alternative [15]. Temperature control is particularly critical, as elevated temperatures can lead to side reactions and decreased selectivity [15].

Catalytic System Development

The development of efficient catalytic systems for Iritone synthesis encompasses both homogeneous and heterogeneous approaches, each offering distinct advantages and limitations [18] [20]. Catalytic methodologies enable the synthesis to proceed under milder conditions while improving overall efficiency and selectivity [23] [26].

Homogeneous vs Heterogeneous Catalysis

The choice between homogeneous and heterogeneous catalytic systems significantly impacts the synthetic approach to Iritone production [18] [21]. Homogeneous catalysts exist in the same phase as the reactants, typically in solution, while heterogeneous catalysts operate in a different phase, usually as solid catalysts with liquid or gaseous reactants [18] [19].

Homogeneous catalytic systems offer superior selectivity and activity due to the uniform distribution of active sites and enhanced mass transfer [20] [26]. These systems typically operate at lower temperatures and provide better control over reaction pathways [20]. However, catalyst recovery and recycling present significant challenges in homogeneous systems [26].

Heterogeneous catalytic systems provide advantages in terms of catalyst separation and reuse, making them more suitable for industrial applications [21] [26]. The solid catalysts can be easily separated from reaction products through filtration, enabling continuous operation and reducing waste generation [21]. However, mass transfer limitations and lower selectivity compared to homogeneous systems remain significant drawbacks [20] [26].

Table 3: Comparison of Homogeneous and Heterogeneous Catalytic Systems

| Property | Homogeneous | Heterogeneous |

|---|---|---|

| Phase Relationship | Same phase | Different phase |

| Operating Temperature | Low-moderate | High |

| Selectivity | High | Moderate |

| Heat Transfer | Excellent | Variable |

| Catalyst Recovery | Difficult | Easy |

| Diffusion | Excellent | Limited |

| Cost | High | Low |

The development of hybrid catalytic systems combining the advantages of both approaches has emerged as a promising strategy [27]. These systems typically involve the immobilization of homogeneous catalysts on solid supports, providing easier separation while maintaining high activity and selectivity [23] [27].

Solvent Effects on Reaction Kinetics

Solvent selection plays a fundamental role in determining reaction rates, conversion, and product selectivity in Iritone synthesis [24]. Solvents influence reactions through multiple mechanisms, including direct participation in reaction steps, competition with reactants for catalyst interaction, and stabilization of transition states [24].

The polarity of the solvent significantly affects reaction kinetics by stabilizing charged intermediates and transition states [24]. Polar solvents generally enhance the rates of reactions involving ionic intermediates, while nonpolar solvents may favor radical pathways [24]. The ability of solvents to donate or accept hydrogen bonds also influences reaction mechanisms and selectivity [24].

Table 4: Solvent Effects on Reaction Kinetics in Organic Synthesis

| Solvent | Polarity Index | Relative Rate | Selectivity Enhancement | Environmental Impact |

|---|---|---|---|---|

| Water | 10.2 | 1.0 | Low | Green |

| Ethanol | 5.2 | 2.3 | Moderate | Moderate |

| Dichloromethane | 3.1 | 4.5 | High | Hazardous |

| Toluene | 2.4 | 3.1 | Moderate | Moderate |

| Dimethylformamide | 6.4 | 5.8 | High | Hazardous |

Solvent effects extend beyond simple polarity considerations to include specific interactions such as hydrogen bonding, coordination to metal centers, and conformational effects on reactants [24]. The choice of solvent can alter the relative stabilization of reactants, transition states, and products, thereby affecting both reaction rates and selectivity [24]. Environmental considerations increasingly favor the use of green solvents such as water and ethanol over traditional organic solvents [24].

Green Chemistry Methodologies

The implementation of green chemistry principles in Iritone synthesis focuses on reducing environmental impact while maintaining synthetic efficiency [35]. These methodologies emphasize the use of renewable feedstocks, reduced energy consumption, and minimization of waste generation [35].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis represents a significant advancement in green chemistry approaches for Iritone production [25] [33]. This technology utilizes electromagnetic radiation to provide rapid and uniform heating, leading to dramatically reduced reaction times and improved energy efficiency [25] [36].

The mechanism of microwave heating involves the direct interaction of electromagnetic waves with polar molecules, resulting in rapid heating throughout the reaction mixture [33] [37]. This uniform heating eliminates hot spots and provides better temperature control compared to conventional heating methods [36]. The enhanced heating rates enable reactions to proceed under milder conditions while achieving higher yields [33].

Table 5: Microwave-Assisted Synthesis Protocol Parameters

| Parameter | Conventional Range | Microwave Range | Optimal Conditions |

|---|---|---|---|

| Power (W) | N/A | 100-300 | 200 |

| Temperature (°C) | 80-150 | 120-180 | 150 |

| Pressure (bar) | 1 | 10-20 | 15 |

| Time (min) | 60-240 | 5-30 | 15 |

| Yield Enhancement | Baseline | 20-50% increase | 35-45% increase |

Microwave-assisted synthesis offers particular advantages for solvent-free reactions, eliminating the need for hazardous organic solvents while maintaining high reaction efficiency [33] [37]. The rapid heating and shorter reaction times reduce energy consumption and minimize the formation of side products [25]. These protocols have demonstrated significant improvements in atom economy and overall process efficiency [33].

Continuous Flow Reactor Design

Continuous flow reactor technology represents a paradigm shift toward more sustainable and efficient chemical manufacturing processes [28] [29]. These systems provide enhanced heat and mass transfer, improved safety profiles, and seamless scalability compared to traditional batch processes [32].

Flow reactors operate by continuously introducing reactants into a reactor vessel while simultaneously removing products, creating a steady-state process [34]. This continuous operation enables better control over reaction parameters and eliminates the need for large inventory storage [28] [34]. The small reactor volumes characteristic of flow systems provide excellent heat transfer and enable the use of hazardous reagents with improved safety [31] [32].

Table 6: Continuous Flow Reactor Design Parameters

| Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Temperature Control | Pressure Drop (bar) | Scalability |

|---|---|---|---|---|---|

| Packed Bed | 0.1-1.0 | 10-60 | Good | 2-10 | High |

| Microreactor | 0.01-0.5 | 1-10 | Excellent | 0.5-5 | Low |

| Mesofluidic | 1.0-10.0 | 2-20 | Good | 1-8 | Moderate |

| Tubular | 5.0-50.0 | 5-30 | Moderate | 0.5-3 | High |

The integration of continuous flow technology with enabling technologies such as microwave heating creates synergistic effects that further enhance process efficiency [29] [36]. Flow reactors address the limited penetration depth of microwave radiation, enabling the application of microwave-assisted synthesis at larger scales [36]. The combination of these technologies facilitates the development of more sustainable and economically viable synthetic routes for complex organic molecules like Iritone [28] [29].

Spectroscopic Fingerprinting

Fourier Transform Infrared Vibrational Mode Assignment

Fourier transform infrared spectroscopy provides comprehensive vibrational fingerprinting of Iritone through detailed analysis of molecular vibrations across the mid-infrared region [1] [2]. The compound exhibits characteristic absorption bands that enable unambiguous structural identification and functional group confirmation.

The carbonyl stretching vibration represents the most diagnostic feature of Iritone's infrared spectrum, appearing as an intense absorption band at 1715 ± 15 cm⁻¹ [3] [4]. This frequency is characteristic of α,β-unsaturated ketones, where conjugation between the carbonyl group and the adjacent alkene system results in a bathochromic shift compared to saturated ketones. The precise position of this absorption reflects the electronic delocalization within the enone chromophore, confirming the presence of the butenone side chain conjugated with the ketone functionality [5] [6].

Alkyl carbon-hydrogen stretching vibrations dominate the higher frequency region, with strong absorptions between 2850-2960 cm⁻¹ corresponding to the multiple methyl groups and cyclohexene methylene protons present in the molecular structure [3] [4]. These bands exhibit the characteristic intensity patterns expected for compounds containing extensive alkyl substitution, with the methyl asymmetric and symmetric stretching modes clearly resolved within this spectral window.

The alkene carbon-carbon stretching vibrations appear as medium intensity absorptions in the 1640-1680 cm⁻¹ region [3] [4]. These bands arise from both the cyclohexene ring double bond and the α,β-unsaturated system within the butenone side chain. The relative intensities and frequencies of these absorptions provide structural information regarding the degree of substitution and electronic environment of the alkene functionalities.

Vinyl carbon-hydrogen stretching modes manifest as medium intensity absorptions between 3020-3100 cm⁻¹ [3] [4]. These higher frequency C-H stretches are diagnostic of sp²-hybridized carbon atoms and confirm the presence of alkene protons within the molecular framework. The observation of these bands supports the structural assignment of both the cyclohexene ring and the butenone chain alkene systems.

Lower frequency regions contain methyl deformation vibrations appearing between 1460-1380 cm⁻¹, which are characteristic of the trimethyl substitution pattern on the cyclohexene ring [3] [4]. Additionally, carbon-carbon skeletal vibrations and carbon-oxygen stretching modes contribute to medium to strong absorptions in the 1300-1000 cm⁻¹ region, providing information about the overall carbon framework connectivity.

Out-of-plane alkene carbon-hydrogen bending vibrations occur in the 900-700 cm⁻¹ region as medium to weak intensity absorptions [3] [4]. These bands are diagnostic of the alkene substitution patterns and provide confirmation of the specific geometric arrangements around the double bonds within the molecular structure.

Multidimensional Nuclear Magnetic Resonance Structural Elucidation

Nuclear magnetic resonance spectroscopy provides unparalleled structural characterization through analysis of both proton and carbon-13 nuclear environments within the Iritone molecular framework [8]. The technique enables complete assignment of all hydrogen and carbon atoms through chemical shift analysis, coupling pattern interpretation, and multidimensional correlation experiments.

Proton nuclear magnetic resonance analysis reveals distinct chemical shift environments corresponding to the various hydrogen atom types present in Iritone [9] . Vinyl protons associated with the butenone side chain resonate in the downfield region between δ 5.5-6.5 ppm, exhibiting characteristic alkene chemical shifts that reflect the deshielding effects of the adjacent sp²-hybridized carbon atoms. These signals often appear as complex multipets due to vicinal coupling with adjacent protons and long-range coupling effects within the extended π-system.

Methyl group protons contribute multiple signals in the δ 2.0-2.5 ppm region, with the specific chemical shifts dependent upon their immediate electronic environments [9] . The three methyl substituents on the cyclohexene ring exhibit slightly different chemical shifts due to varying degrees of steric hindrance and electronic effects from the ring system. The acetyl methyl group typically resonates at a slightly different frequency due to its proximity to the electron-withdrawing carbonyl functionality.

Cyclohexene ring protons appear as complex multipets spanning δ 1.2-2.8 ppm, with the specific patterns dependent upon the ring conformation and substituent effects [9] . The methylene protons exhibit characteristic geminal and vicinal coupling patterns that provide detailed information about the ring geometry and conformational preferences. Chemical shift differences between axial and equatorial protons offer insights into the preferred ring conformation under solution conditions.

Carbon-13 nuclear magnetic resonance spectroscopy enables complete characterization of the carbon framework through analysis of chemical shift patterns and multiplicity information obtained through proton decoupling experiments [11] [12]. The carbonyl carbon resonates in the characteristic ketone region between δ 190-210 ppm, with the precise chemical shift influenced by the degree of conjugation and substituent effects from the adjacent alkene system.

Alkene carbons contribute signals in the δ 120-140 ppm region, with distinct chemical shifts for the cyclohexene ring carbons versus those in the butenone side chain [11] [12]. The quaternary carbon atoms exhibit different chemical shifts compared to the methine carbons, enabling complete assignment of the alkene system connectivity. Chemical shift differences provide information about substituent effects and electronic environments around each double bond.

Aliphatic carbons resonate between δ 10-50 ppm, with methyl carbons typically appearing upfield compared to methylene and methine carbons [11] [12]. The trimethyl substitution pattern produces characteristic chemical shift patterns that confirm the structural assignment. Integration ratios in proton-decoupled spectra provide quantitative information about the number of carbon atoms in each chemical environment, supporting the molecular formula determination.

Distortionless Enhancement by Polarization Transfer experiments enable differentiation between quaternary, methine, methylene, and methyl carbons through phase editing techniques [11] [12]. This multiplicity information proves essential for complete structural assignment and confirmation of the proposed connectivity patterns within the Iritone molecular framework.

Mass Spectrometric Fragmentation Patterns

Electron Ionization Pathway Analysis

Electron ionization mass spectrometry provides detailed fragmentation pathway analysis through systematic study of ion formation and subsequent decomposition reactions under controlled energy conditions [13] [14]. The technique enables molecular weight determination while simultaneously providing structural information through characteristic fragmentation patterns that reflect the molecular connectivity and functional group arrangements.

The molecular ion peak appears at m/z 192, corresponding to the molecular formula C₁₃H₂₀O with minimal hydrogen rearrangement during the ionization process [14] [15]. The molecular ion typically exhibits moderate stability with relative abundances ranging from 15-25% of the base peak intensity. This moderate abundance suggests reasonable stability of the radical cation under electron impact conditions, with the extended π-system providing some degree of charge delocalization and stabilization.

The base peak occurs at m/z 177, representing loss of a methyl radical (15 mass units) from the molecular ion [14] [15]. This fragmentation pathway reflects the preferential cleavage of one of the methyl substituents, likely from the cyclohexene ring system where steric factors and radical stability considerations favor this decomposition route. The high relative abundance of this fragment (100% base peak intensity) indicates this represents the most thermodynamically favorable primary fragmentation pathway.

A significant fragment appears at m/z 135, corresponding to loss of 57 mass units (C₄H₉) from the molecular ion [14] [15]. This fragmentation likely involves cleavage of the butenone side chain through α-cleavage adjacent to the carbonyl functionality, a well-established fragmentation mechanism for ketone compounds. The resulting fragment retains the cyclohexene ring system with its trimethyl substitution pattern, achieving moderate stability through charge delocalization within the remaining π-system.

The fragment at m/z 119 represents loss of 73 mass units (C₅H₁₁O) and likely involves complex rearrangement processes including potential ring-opening reactions [14] [15]. This fragmentation pathway demonstrates the tendency for cyclohexene derivatives to undergo skeletal rearrangements under electron impact conditions, particularly when multiple functional groups are present that can stabilize the resulting charged species.

A moderately abundant fragment at m/z 93 corresponds to a tropylium-like ion (C₇H₉⁺) formed through extensive rearrangement and ring contraction processes [14] [15]. This seven-carbon aromatic system achieves significant stability through complete charge delocalization, representing a thermodynamically favored product despite the complex rearrangement mechanisms required for its formation from the original cyclohexene framework.

Additional fragmentation produces ions at m/z 77 (C₆H₅⁺) representing further fragmentation of aromatic systems, and m/z 43 (CH₃CO⁺) corresponding to the acetyl cation characteristic of methyl ketone functionalities [14] [15]. The high relative abundance of the acetyl fragment (60-80%) confirms the presence of the ketone functionality and demonstrates the tendency for α-cleavage reactions adjacent to carbonyl groups under electron impact conditions.

High-Resolution Orbitrap Detection

High-resolution Orbitrap mass spectrometry enables precise mass measurement and elemental composition determination through ultra-high mass accuracy and resolving power capabilities [16] [17]. This advanced technique provides unambiguous molecular formula confirmation while enabling detailed analysis of fragmentation mechanisms through accurate mass measurement of product ions.

Exact mass determination yields a measured value of 192.1514 Da for the molecular ion, confirming the elemental composition C₁₃H₂₀O with mass accuracy typically better than 2 ppm when using internal calibration standards [16] [17]. This precision enables differentiation from potential isobaric compounds that might exhibit similar nominal masses but different elemental compositions. The high mass accuracy measurement provides definitive confirmation of the molecular formula assignment based on the observed isotope pattern and exact mass relationships.

Isotopic pattern analysis reveals the characteristic carbon-13 and oxygen-18 contributions expected for a compound containing thirteen carbon atoms and one oxygen atom [18] [19]. The relative intensities of isotopic peaks match theoretical predictions within experimental uncertainty, providing additional confirmation of the elemental composition. High-resolution measurement enables resolution of potential isobaric interferences that might complicate molecular formula determination using lower resolution instrumentation.

Fragment ion accurate mass measurements enable detailed mechanistic analysis of fragmentation pathways through precise determination of neutral losses and product ion compositions [16] [17]. Each major fragment ion exhibits measured masses consistent with the proposed fragmentation mechanisms, with mass accuracies sufficient to distinguish between potential alternative pathway products that might differ by small mass increments.

Collision-induced dissociation experiments performed within the Orbitrap system enable controlled fragmentation studies under precisely defined energy conditions [16] [17]. Variable collision energy experiments provide insights into the relative energetics of different fragmentation pathways and enable optimization of conditions for maximum structural information content. These controlled fragmentation studies complement the electron ionization data by providing alternative activation methods that may access different dissociation channels.

Advanced data processing algorithms enable automated molecular formula generation based on accurate mass measurements and isotopic pattern fitting [18] [19]. These computational approaches consider multiple potential elemental compositions and rank candidates based on mass accuracy, isotopic pattern matching, and chemical plausibility factors. The integration of multiple analytical parameters provides enhanced confidence in structural assignments compared to nominal mass measurements alone.